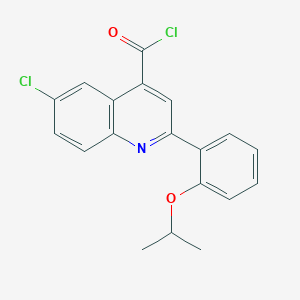

6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride

CAS No.: 1160263-49-9

Cat. No.: VC2813644

Molecular Formula: C19H15Cl2NO2

Molecular Weight: 360.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1160263-49-9 |

|---|---|

| Molecular Formula | C19H15Cl2NO2 |

| Molecular Weight | 360.2 g/mol |

| IUPAC Name | 6-chloro-2-(2-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride |

| Standard InChI | InChI=1S/C19H15Cl2NO2/c1-11(2)24-18-6-4-3-5-13(18)17-10-15(19(21)23)14-9-12(20)7-8-16(14)22-17/h3-11H,1-2H3 |

| Standard InChI Key | YVEHLCLYTGOLSL-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl |

| Canonical SMILES | CC(C)OC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl |

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride possesses a complex molecular structure characterized by a quinoline core substituted with specific functional groups. Its molecular formula is C19H15Cl2NO2, with a calculated molecular weight of 360.2339 g/mol . The compound features a quinoline backbone (a nitrogen-containing heterocyclic system) with four key substituents: a chlorine atom at position 6, a 2-isopropoxyphenyl group at position 2, and a carbonyl chloride (acid chloride) functional group at position 4.

The structure can be uniquely identified using various chemical notations including:

-

SMILES: c1(nc2c(c(c1)C(=O)Cl)cc(cc2)Cl)c1c(OC(C)C)cccc1

-

Canonical SMILES: CC(Oc1ccccc1c1nc2ccc(cc2c(c1)C(=O)Cl)Cl)C

-

InChI: InChI=1S/C19H15Cl2NO2/c1-11(2)24-18-6-4-3-5-13(18)17-10-15(19(21)23)14-9-12(20)7-8-16(14)22-17/h3-11H,1-2H3

From a structural perspective, the 2-isopropoxyphenyl group creates a distinctive steric environment around the quinoline nitrogen. This ortho-substitution pattern differs significantly from para-substituted analogs like 6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride, potentially affecting molecular conformation and interaction with biological targets. The carbonyl chloride group serves as a reactive center, making this compound valuable as a synthetic intermediate.

Physical and Chemical Properties

Based on comparative analysis with structurally similar quinoline derivatives, 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride is expected to be a crystalline solid at ambient temperature. Its physical properties are influenced by the presence of both hydrophobic and hydrophilic elements within its structure. The compound likely exhibits limited water solubility due to its predominantly non-polar character but should dissolve readily in organic solvents such as dichloromethane, chloroform, and dimethylformamide.

The acid chloride functional group is particularly notable for its high reactivity toward nucleophiles, making it moisture-sensitive and susceptible to hydrolysis. This reactivity necessitates storage under anhydrous conditions, typically in sealed containers under an inert atmosphere. The presence of the isopropoxy group contributes electron density to the phenyl ring through resonance effects, potentially influencing the electronic distribution across the molecule.

Table 1: Predicted Physicochemical Properties of 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride

| Property | Predicted Value | Basis for Prediction |

|---|---|---|

| Physical State | Crystalline solid | Similar quinoline derivatives |

| Color | White to off-white | Typical for quinoline derivatives |

| Solubility | Soluble in dichloromethane, chloroform; Limited water solubility | Based on functional groups present |

| Stability | Moisture-sensitive | Presence of acid chloride group |

| Reactivity | Highly reactive toward nucleophiles | Characteristic of acid chlorides |

| XLogP3 | ~4.8-5.3 | Estimated from similar structures |

| Topological Polar Surface Area | ~40-50 Ų | Based on functional groups |

The compound's reactivity profile is dominated by the acid chloride moiety, which readily undergoes nucleophilic substitution reactions. This makes it an excellent precursor for the synthesis of amides, esters, and other derivatives with potential biological activity.

Spectroscopic Characteristics

The spectroscopic fingerprint of 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride provides valuable information for structural confirmation and purity assessment. While specific spectroscopic data for this exact compound is limited in the literature, predicted characteristics can be inferred based on its structural elements and comparison with similar quinoline derivatives.

In infrared (IR) spectroscopy, the compound would exhibit characteristic absorption bands including a strong C=O stretching vibration of the acid chloride group (approximately 1770-1800 cm⁻¹), aromatic C=C stretching vibrations (1600-1400 cm⁻¹), C-O stretching of the isopropoxy group (1050-1200 cm⁻¹), and C-Cl stretching vibrations (700-800 cm⁻¹). These spectral features serve as diagnostic markers for confirming the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinct signal patterns. The ¹H NMR spectrum would display signals for aromatic protons (δ 7.0-8.5 ppm), the methine proton of the isopropoxy group (δ ~4.5-5.0 ppm), and the methyl protons of the isopropoxy group (δ ~1.2-1.5 ppm). The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon (δ ~165-170 ppm), aromatic carbons (δ 115-150 ppm), the methine carbon of the isopropoxy group (δ ~70 ppm), and the methyl carbons (δ ~22 ppm).

Mass spectrometry would provide molecular weight confirmation and fragmentation patterns consistent with the structure. The compound would exhibit a characteristic isotope pattern due to the presence of two chlorine atoms, with prominent peaks at M, M+2, and M+4 in an approximately 9:6:1 ratio, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Chemical Reactivity

Reaction Profiles

The chemical reactivity of 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride is largely dominated by the highly electrophilic carbonyl chloride group at position 4. This functional group undergoes various nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The reactivity is influenced by both electronic effects from the quinoline ring system and steric effects from the 2-isopropoxyphenyl substituent.

The most prominent reactions include:

-

Amide Formation: Reaction with primary or secondary amines proceeds readily, even at room temperature, to form the corresponding amides. This reaction is typically conducted in the presence of a base such as triethylamine or pyridine to neutralize the HCl generated during the reaction. The nucleophilic attack by the amine nitrogen on the carbonyl carbon leads to displacement of the chloride ion.

-

Ester Formation: Alcohols react with the acid chloride, usually in the presence of a base, to form esters. This reaction may require mild heating or catalysis to achieve good yields, particularly with sterically hindered alcohols. The steric effect of the 2-isopropoxyphenyl group may influence the rate and selectivity of this reaction.

-

Hydrolysis: In the presence of water, especially under basic conditions, the acid chloride undergoes hydrolysis to form the corresponding carboxylic acid. This reaction can be particularly important when considering the stability and handling of the compound in non-anhydrous environments .

-

Reduction: Under controlled conditions with appropriate reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), the acid chloride can be reduced to an aldehyde or alcohol, respectively. The selectivity of the reduction can be modulated by choice of reducing agent, solvent, and reaction conditions.

Table 2: Key Reactions of 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride

| Reaction Type | Reagents | Conditions | Major Products | Applications |

|---|---|---|---|---|

| Amide Formation | Primary/secondary amines | Room temperature, base | Amides | Pharmaceutical intermediates |

| Ester Formation | Alcohols | Base, mild heating | Esters | Synthetic intermediates, prodrugs |

| Hydrolysis | Water | Aqueous base/acid | Carboxylic acid | Precursor to other derivatives |

| Reduction | NaBH₄ or LiAlH₄ | Controlled temperature | Aldehyde or alcohol | Building blocks for complex molecules |

| Coupling | Boronic acids, Pd catalyst | Basic conditions, heating | Biaryl derivatives | Medicinal chemistry targets |

The reactivity is also influenced by the quinoline core, which can participate in various electrophilic and nucleophilic aromatic substitution reactions, as well as coordination with transition metals through the nitrogen atom. The chloro substituent at position 6 provides an additional site for potential functionalization through cross-coupling reactions, offering routes to more complex derivatives.

Mechanistic Considerations

The mechanisms of reactions involving 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride primarily revolve around the nucleophilic attack at the carbonyl carbon. The general mechanism for nucleophilic substitution at the acid chloride group follows a well-established pathway involving addition of the nucleophile to form a tetrahedral intermediate, followed by elimination of the chloride leaving group.

For amide formation, the mechanism involves:

-

Nucleophilic attack by the amine nitrogen on the carbonyl carbon

-

Formation of a tetrahedral intermediate

-

Elimination of chloride ion to restore the carbonyl group

-

Deprotonation of the resulting ammonium ion by a base

The electronic effects of the quinoline ring system influence these reactions by affecting the electrophilicity of the carbonyl carbon. The nitrogen atom in the quinoline ring withdraws electron density through inductive effects, potentially enhancing the reactivity of the acid chloride group. Simultaneously, the 2-isopropoxyphenyl substituent may introduce steric hindrance that could modulate the approach of nucleophiles to the reaction center.

Biological Activity and Applications

Research and Industrial Applications

The versatility of 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride extends beyond potential therapeutic applications to various research and industrial domains. As a reactive intermediate, it serves as a valuable building block for the synthesis of more complex molecules with tailored properties for specific applications.

In medicinal chemistry research, this compound and its derivatives could serve as probes for investigating biological systems and identifying potential therapeutic targets. The reactive carbonyl chloride group enables covalent attachment to nucleophilic sites in proteins, facilitating studies of protein structure and function. Such chemical biology applications could provide insights into disease mechanisms and guide the development of novel therapeutic strategies.

The compound may also find applications in materials science, particularly in the development of functional materials. Quinoline derivatives have been utilized in the design of photoluminescent materials, liquid crystals, and organic electronic devices due to their distinctive electronic and optical properties. The specific substitution pattern in 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride could confer unique photophysical characteristics suitable for such applications.

In analytical chemistry, derivatives of this compound could serve as selective chelating agents for metal ions or as fluorescent sensors for detecting specific analytes. The quinoline framework, combined with appropriate functional groups introduced through the reactive acid chloride moiety, provides a versatile platform for designing molecules with tailored recognition properties.

Industrial applications might include use as intermediates in the production of specialty chemicals, agricultural compounds, or advanced materials. The synthetic versatility of this compound, particularly through functionalization of the acid chloride group, enables access to diverse chemical entities with customized properties for specific industrial needs.

Structure-Activity Relationships

Comparative Analysis with Related Compounds

Understanding the structure-activity relationships of 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride requires comparative analysis with structurally related compounds. The positioning and nature of substituents on the quinoline core significantly influence chemical reactivity, biological activity, and physical properties. This comparative approach provides insights into the unique characteristics of the target compound and guides rational design of derivatives with enhanced properties.

Table 3: Comparison of 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride with Related Compounds

The positioning of the isopropoxy group at the ortho position of the phenyl ring in 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride creates a unique steric environment that distinguishes it from para- and meta-substituted analogs. This ortho positioning may result in restricted rotation around the bond connecting the phenyl ring to the quinoline core, potentially leading to preferred conformations that could influence interactions with biological targets.

Structure-Based Design Implications

The structural features of 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride provide valuable insights for structure-based design of derivatives with enhanced properties for specific applications. The molecule offers multiple sites for modification, enabling systematic exploration of structure-activity relationships to optimize desired characteristics.

The acid chloride functionality serves as a versatile handle for introducing diverse substituents through nucleophilic substitution reactions. This approach can generate libraries of derivatives with tailored properties, such as:

-

Amide derivatives with varying hydrogen-bonding capabilities and lipophilicity

-

Ester derivatives with different stability and pharmacokinetic profiles

-

Reduced derivatives (aldehydes, alcohols) with altered reactivity patterns

-

Complex conjugates with biomolecules or reporter groups for biological studies

The chloro substituent at position 6 provides an additional site for functionalization through metal-catalyzed cross-coupling reactions. Such modifications could introduce aromatic, heteroaromatic, or alkyl groups that modulate electronic properties, lipophilicity, and molecular recognition characteristics. These transformations expand the chemical space accessible from the parent compound, enhancing its utility as a scaffold for diverse applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume